ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
Description
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Properties
IUPAC Name |
ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-3-20-12(18)8-16-13(19)17(9(2)15-16)11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPNLHDIGQCOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324142 | |
| Record name | ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821721 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860786-66-9 | |
| Record name | ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a compound belonging to the class of 1,2,4-triazole derivatives. This class of compounds has gained attention for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides an in-depth examination of the biological activity of this specific triazole derivative based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 295.72 g/mol. Its structure features a triazole ring fused with an ester group and a chlorophenyl moiety, which contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
| Bacillus subtilis | 8 μg/mL |
These results indicate that the compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown promising antifungal activity. Studies have reported that it exhibits efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound's mechanism of action is believed to involve the inhibition of ergosterol synthesis, a critical component of fungal cell membranes .
Anticancer Potential
The triazole scaffold has also been explored for its anticancer properties. This compound has been evaluated in vitro against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 μM |
| MCF7 (breast cancer) | 20 μM |
| A549 (lung cancer) | 25 μM |
The results suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural components. The presence of the chlorophenyl group is crucial for enhancing lipophilicity and facilitating membrane penetration. Furthermore, modifications on the triazole ring can lead to variations in potency and selectivity against different biological targets .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of compounds containing triazole moieties. Ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate has shown promising results against various bacterial and fungal strains. Research indicates that derivatives of triazoles can inhibit the growth of pathogens by interfering with their metabolic processes or cell wall synthesis .
Anticancer Properties
The compound has been investigated for its potential anticancer activity. Triazole derivatives are known to exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Studies have highlighted the ability of triazole-containing compounds to target specific signaling pathways involved in tumor progression .
Enzyme Inhibition
This compound may act as an enzyme inhibitor in various biochemical pathways. The interaction with enzymes can lead to the modulation of metabolic pathways relevant to diseases such as cancer and infections .
Case Studies
Several case studies have documented the synthesis and biological evaluation of this compound. For instance:
- Antimicrobial Evaluation : A study evaluated the efficacy of synthesized triazole derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating significant antimicrobial activity .
- Cytotoxicity Tests : Research on triazole derivatives indicated their potential as anticancer agents through in vitro cytotoxicity assays against different cancer cell lines .
Fungicides
The triazole structure is widely recognized for its fungicidal properties. This compound can be explored as a fungicide in agricultural practices to control fungal diseases in crops. Its mechanism typically involves inhibiting ergosterol biosynthesis in fungal cell membranes .
Herbicides
Research suggests that compounds with triazole rings may also possess herbicidal activity. They can disrupt plant growth by interfering with specific physiological processes within target weeds .
Polymer Chemistry
Triazole-containing compounds have been utilized in polymer chemistry for developing advanced materials with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength due to its unique chemical structure .
Preparation Methods
Triazole Core Formation via Diazotization and Cyclization
The triazole ring system is constructed through diazotization of 4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole precursors. A patent by demonstrates the use of sodium nitrite (NaNO₂) and hydrogen chloride (HCl) to generate reactive intermediates for triazole functionalization. In a representative procedure, 4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1-(5-amino-2-fluoro-4-chlorophenyl)-1H-1,2,4-triazole is dissolved in acetone and treated with HCl gas, followed by copper(I) chloride (CuCl) catalysis. Ethyl acrylate is then introduced at 0°C, enabling nucleophilic attack by the triazole’s nitrogen to form the acetoxyethyl sidechain.
Key parameters include:
- Temperature control : Maintaining 0–5°C prevents side reactions during diazotization.
- Catalyst loading : CuCl at 0.13 equivalents accelerates intermediate formation.
- Stoichiometry : Excess ethyl acrylate (13.8 equivalents) ensures complete alkylation.
Post-reaction purification involves sequential washes with 1N HCl, water, and a 5% NaOH/ethyl acetate mixture to remove unreacted reagents. Distillation under vacuum (70°C) yields the crude product, which is further refined via wiped-film distillation at 220°C/130 Pa to achieve 65.6% isolated yield.
Cyclocondensation of Thiosemicarbazides
Alternative routes leverage cyclization of thiosemicarbazide derivatives under basic conditions. As reported in, hydrazinolysis of ethyl 2-(4-acetamidophenoxy)acetate with hydrazine hydrate produces acetohydrazide intermediates. Subsequent reaction with aryl isothiocyanates in ethanol forms thiosemicarbazides, which undergo base-mediated cyclization to 1,2,4-triazole-3-thiones. Adapting this method, the target compound’s acetoxyethyl group is introduced via esterification of the triazole’s N1-position with ethyl bromoacetate.
Critical considerations:
- Solvent selection : Dry ethanol minimizes hydrolysis during cyclization.
- Base optimization : Aqueous NaOH (5%) facilitates deprotonation and ring closure.
- Yield enhancement : Refluxing thiosemicarbazides for 6–8 hours improves conversion to 52–88%.
Organobase-Catalyzed Stereoselective Synthesis
Recent advances in organocatalysis enable stereocontrolled triazole formation. A 2025 study employs (2S,3S,4R,5R)-configured organobases to catalyze the coupling of 4-chlorophenyl-substituted triazoles with ethyl glyoxylate. The reaction proceeds via a Mannich-type mechanism, where the organobase activates the carbonyl group for nucleophilic attack by the triazole’s NH group. This method achieves regioselective acetoxyethylation at the triazole’s 1-position with 74% enantiomeric excess.
Comparative Analysis of Synthetic Methods
The diazotization route offers superior scalability and yield, making it preferred for bulk synthesis. Cyclization methods provide modular access to analogs but require stringent anhydrous conditions. Organocatalysis, while stereoselective, remains limited by cost and throughput.
Mechanistic Insights and Side-Reaction Mitigation
Formation of the triazole’s 4,5-dihydro ring is prone to oxidation, necessitating inert atmospheres (N₂ or Ar) during synthesis. Competing pathways, such as over-alkylation at the triazole’s N2-position, are suppressed by using ethyl acrylate in excess and low temperatures (0–5°C). Residual ethyl acrylate is removed via azeotropic distillation with toluene, stabilized by 4-methoxyphenol to prevent polymerization.
Industrial-Scale Process Optimization
For kg-scale production, details a 3785L reactor protocol:
- Charge 231 kg of triazole intermediate and 10 kg CuCl.
- Cool to −10°C, then introduce 988 kg acetone and 640 kg ethyl acrylate.
- Add NaNO₂ solution (48 kg in 88 kg H₂O) over 4 hours at 0°C.
- Quench with 318 kg 5% HCl, wash with NaOH, and distill at 65°C/10 mmHg.
This process achieves 82% crude yield, rising to 92% after wiped-film distillation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving triazole ring formation and subsequent esterification. For example, a common approach involves refluxing 4-amino-triazole derivatives with substituted aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by alkylation with ethyl bromoacetate . Optimization parameters include reaction time (4–6 hours), temperature (reflux conditions), and molar ratios of reactants (1:1 stoichiometry). Yield improvements (e.g., 37% in ) often require purification via flash chromatography or recrystallization from ethyl acetate.
Q. How can structural characterization (e.g., crystallography, NMR) confirm the molecular geometry of this compound?
- Methodological Answer : X-ray crystallography is critical for confirming the triazole ring conformation and substituent orientations. For instance, dihedral angles between aromatic rings (e.g., 84.84° and 39.84° in ) and hydrogen bonding (N–H⋯O interactions) validate intramolecular stabilization. NMR (1H/13C) is used to verify substituent positions: methyl groups resonate at δ 2.4–2.6 ppm, while ester carbonyls appear at δ 165–170 ppm in 13C spectra .
Q. What solvents and conditions are ideal for recrystallization to achieve high-purity samples?
- Methodological Answer : Ethyl acetate and toluene are preferred due to their polarity and compatibility with triazole derivatives. Recrystallization from ethyl acetate at low temperatures (4°C) yields fine crystals suitable for X-ray studies . Solvent selection must avoid decomposition of the ester group, which can occur in strongly acidic/basic media.
Advanced Research Questions
Q. How do computational methods (e.g., DFT, reaction path searches) improve the design of triazole-based reactions for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines reaction path searches with experimental validation to optimize conditions like catalyst choice or solvent effects . Computational modeling can also identify steric hindrance in bulky substituents (e.g., 4-chlorophenyl), guiding synthetic modifications .
Q. What experimental strategies resolve contradictions in reported reaction yields for triazole derivatives?
- Methodological Answer : Systematic design of experiments (DoE) isolates critical variables. For example, fractional factorial designs can test interactions between temperature, solvent polarity, and catalyst concentration. highlights statistical methods to minimize experiments while maximizing data quality. Conflicting yields (e.g., 37% in vs. higher yields in other studies) may arise from differences in purification techniques or side reactions (e.g., ester hydrolysis), which HPLC monitoring can detect .
Q. How can in vitro assays evaluate the biological activity of this compound, given its structural similarity to pharmacologically active triazoles?
- Methodological Answer : Structure-activity relationship (SAR) studies compare its activity to analogs (e.g., anticarcinogenic or antiviral triazoles in ). Assays include:
- Enzyme inhibition : Measure IC50 against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria.
Biological activity often correlates with electron-withdrawing substituents (e.g., 4-chlorophenyl) and ester bioavailability .
Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice of this compound?
- Methodological Answer : Intermolecular N–H⋯O bonds (e.g., N4–H⋯O2 in ) and intramolecular interactions (e.g., between ester carbonyls and water molecules) dictate packing efficiency. Hirshfeld surface analysis quantifies these interactions, while thermal gravimetry (TGA) assesses stability up to decomposition temperatures (~200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
